Targaprimir-96 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C79H103F3N18O9 |

|---|---|

Molecular Weight |

1505.8 g/mol |

IUPAC Name |

N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C77H102N18O7.C2HF3O2/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91;3-2(4,5)1(6)7/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85);(H,6,7) |

InChI Key |

NRCLKQFUKSEPBF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Targaprimir-96 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Targaprimir-96 TFA is an investigational small molecule inhibitor that has demonstrated potent and selective activity against oncogenic microRNA-96 (miR-96), offering a promising therapeutic strategy for certain cancers, particularly triple-negative breast cancer (TNBC). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism: Inhibition of miR-96 Processing

This compound functions as a potent inhibitor of miR-96 processing.[1] Its primary molecular target is the primary transcript of miR-96 (pri-miR-96).[1][2] By binding to pri-miR-96 with high affinity and selectivity, this compound obstructs the cellular machinery responsible for processing this microRNA into its mature, functional form.

The binding of this compound to pri-miR-96 effectively stalls the biogenesis of miR-96, leading to a measurable increase in the levels of pri-miR-96 and a corresponding dose-dependent decrease in the levels of both the precursor-miR-96 (pre-miR-96) and the mature miR-96.[1] This selective modulation of miR-96 production has been observed in cancer cells, while notably being ineffective in healthy breast cells.[1][2]

Signaling Pathway: Restoration of FOXO1 and Apoptosis Induction

The oncogenic role of miR-96 in certain cancers is partly attributed to its suppression of the Forkhead Box O1 (FOXO1) transcription factor, a known tumor suppressor. Mature miR-96 binds to the 3' untranslated region of FOXO1 mRNA, leading to its translational repression and subsequent degradation. This reduction in FOXO1 protein levels contributes to cancer cell proliferation and survival.

This compound's inhibition of mature miR-96 production disrupts this repressive activity. By preventing the formation of mature miR-96, this compound effectively "rescues" the expression of FOXO1.[1][2] The resulting increase in FOXO1 protein levels restores its tumor-suppressive functions, a key outcome of which is the induction of apoptosis (programmed cell death) in cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative metrics that characterize the potency and selectivity of this compound.

| In Vitro Activity | Value | Cell Line | Assay | Reference |

| IC50 | ~50 nM | MDA-MB-231 | Reduction of mature miR-96 levels | [1] |

| FOXO1 Protein Increase | Approx. 2-fold | MDA-MB-231 | Western Blot | [2] |

| Binding Affinity (Kd) | Value | Target RNA Construct | Significance | Reference |

| RNA3 | 85 nM | Contains Drosha site and 1x1 nt GG internal loop | High affinity for target pri-miR-96 structure | [1] |

| RNA1 | 1.2 µM | Related RNA structure | Demonstrates high selectivity | [1] |

| RNA2 | 0.9 µM | Related RNA structure | Demonstrates high selectivity | [1] |

| RNA4 | 1.2 µM | Related RNA structure | Demonstrates high selectivity | [1] |

| RNA5 | 1.5 µM | Related RNA structure | Demonstrates high selectivity | [1] |

| In Vivo Efficacy | Dosage | Mouse Model | Outcome | Reference |

| Tumor Growth Inhibition | 10 mg/kg (i.p. every other day for 21 days) | Triple-Negative Breast Cancer (TNBC) Xenograft | Significant inhibition of tumor growth | [1][2] |

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. The methodologies for these are outlined below.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the levels of pri-miR-96, pre-miR-96, and mature miR-96 in cells following treatment with this compound.

-

Cell Culture and Treatment: Cancer cells (e.g., MDA-MB-231) are cultured in appropriate media and treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).

-

RNA Extraction: Total RNA is extracted from the cultured cells using a commercial kit, such as the Quick-RNA Miniprep Kit (Zymo Research), following the manufacturer's instructions.

-

Reverse Transcription: Approximately 200 ng of total RNA is used for reverse transcription to synthesize cDNA. This is performed using a kit like the miScript II RT Kit (Qiagen), which is specifically designed for miRNA analysis.

-

qRT-PCR: The resulting cDNA is used as a template for qRT-PCR, performed on a suitable instrument (e.g., 7900HT Fast Real-Time PCR System). Specific primers for pri-miR-96, pre-miR-96, and mature miR-96 are used for amplification. The relative expression levels are normalized to an appropriate endogenous control.

Target Engagement Validation: Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)

Chem-CLIP is a target validation technique used to confirm the direct binding of this compound to pri-miR-96 within the cellular environment.

-

Synthesis of Probe: A derivative of Targaprimir-96 is synthesized to include a photoreactive cross-linking group and an affinity tag (e.g., biotin).

-

Cell Treatment and Cross-Linking: Cancer cells are treated with the Targaprimir-96 probe. Following incubation, the cells are exposed to UV light to induce covalent cross-linking between the probe and its direct binding partners (i.e., pri-miR-96).

-

Cell Lysis and Pull-Down: The cells are lysed, and the biotin-tagged probe-RNA complexes are isolated from the cell lysate using streptavidin-coated beads.

-

RNA Isolation and Analysis: The RNA is released from the beads, and the specific RNA species that were bound to the Targaprimir-96 probe are identified and quantified using techniques such as qRT-PCR or RNA sequencing.

Conclusion

This compound represents a rationally designed small molecule that selectively targets an oncogenic non-coding RNA. Its mechanism of action is centered on the high-affinity binding to pri-miR-96, leading to the inhibition of its processing. This, in turn, upregulates the tumor suppressor FOXO1, ultimately inducing apoptosis in cancer cells. The compelling in vitro and in vivo data, supported by robust experimental validation, underscore the potential of this compound as a novel therapeutic agent in the landscape of precision oncology.

References

In-Depth Technical Guide: Targaprimir-96 TFA Binding Affinity for pri-miR-96

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Targaprimir-96 TFA for its target, the primary microRNA-96 (pri-miR-96). The document details the quantitative binding data, the experimental methodologies used to determine these interactions, and the downstream biological consequences of this binding.

Quantitative Binding Affinity and Specificity

Targaprimir-96 is a potent and selective small molecule inhibitor of miR-96 processing.[1][2][3] It exerts its function by binding directly to pri-miR-96 with low nanomolar affinity, thereby inhibiting its processing by the Drosha endonuclease.[4][5][6] This selective interaction leads to a reduction in the levels of mature miR-96 in cancer cells, subsequently triggering apoptosis.[1][2][7]

The binding affinity of Targaprimir-96 has been quantified using various RNA constructs. The key binding interactions are summarized in the table below.

| RNA Construct | Description | Dissociation Constant (Kd) |

| RNA3 | Contains both the Drosha processing site and the adjacent 1x1 nucleotide GG internal loop of pri-miR-96. | 85 nM [1][2][3] |

| RNA1 | Control RNA sequence. | 1.2 µM[1][2][3] |

| RNA2 | Control RNA sequence. | 0.9 µM[1][2][3] |

| RNA4 | Control RNA sequence. | 1.2 µM[1][2][3] |

| RNA5 | Control RNA sequence. | 1.5 µM[1][2][3] |

The data clearly demonstrates that Targaprimir-96 exhibits high selectivity for the specific structural motifs present in pri-miR-96, particularly the combination of the Drosha site and the adjacent internal loop.[1][2][3] This selectivity is crucial for its targeted therapeutic effect. In cellular assays, Targaprimir-96 shows a dose-dependent inhibition of mature miR-96 production in MDA-MB-231 triple-negative breast cancer cells with an IC50 of approximately 50 nM.[1][2][3]

Mechanism of Action: Inhibition of pri-miR-96 Processing

Targaprimir-96 functions by physically binding to the pri-miR-96 hairpin structure. This binding event sterically hinders the recognition and processing of pri-miR-96 by the Microprocessor complex, which includes the Drosha enzyme. As a result, the biogenesis of mature miR-96 is inhibited at an early stage. This leads to an accumulation of pri-miR-96 and a subsequent decrease in the levels of both precursor-miR-96 (pre-miR-96) and mature, functional miR-96.[1][2][3][4]

A key downstream target of miR-96 is the transcription factor FOXO1, which is involved in promoting apoptosis.[4][5][6] By reducing the levels of mature miR-96, Targaprimir-96 treatment leads to an increase in FOXO1 protein expression, ultimately triggering programmed cell death in cancer cells.[1][2][3][4]

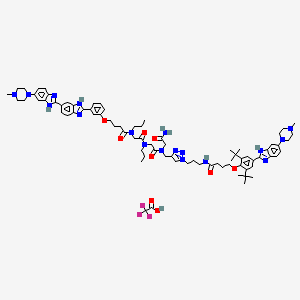

Caption: Targaprimir-96 signaling pathway.

Experimental Protocols

The binding affinity of small molecules to RNA can be determined by a variety of biophysical techniques. A commonly used method is the Fluorescence Polarization (FP) Assay , which is well-suited for high-throughput screening and quantitative analysis of binding interactions in solution.[8][9][10]

Fluorescence Polarization (FP) Competition Assay Protocol

This protocol describes a competitive FP assay to determine the binding affinity of Targaprimir-96 for a fluorescently labeled pri-miR-96 construct.

Materials:

-

Fluorescently labeled pri-miR-96 construct (e.g., 5'-labeled with a fluorophore like FITC or Cy5).

-

This compound.

-

Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20, RNase-free).

-

384-well, low-volume, black, non-binding surface microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescently labeled pri-miR-96 RNA in RNase-free water and determine its concentration accurately.

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of Targaprimir-96 in the assay buffer.

-

-

Assay Setup:

-

In each well of the 384-well plate, add a fixed concentration of the fluorescently labeled pri-miR-96 probe. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Add the serially diluted Targaprimir-96 or vehicle control (DMSO) to the wells.

-

Include control wells containing only the labeled RNA probe (for minimum polarization) and wells with the probe and a saturating concentration of a known binder or the highest concentration of Targaprimir-96 (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium. The incubation time should be optimized for the specific interaction.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the Targaprimir-96 concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Targaprimir-96 required to displace 50% of the fluorescent probe.

-

The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe for the RNA.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. pnas.org [pnas.org]

- 5. Precise Small Molecule Degradation of a Noncoding RNA Identifies Cellular Binding Sites and Modulates an Oncogenic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of small molecules targeting RNA structure from sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Targaprimir-96 TFA on FOXO1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and biological impact of Targaprimir-96 trifluoroacetate (TFA) on the expression of the Forkhead Box O1 (FOXO1) transcription factor. Targaprimir-96 is a rationally designed small molecule that targets the primary microRNA-96 (pri-miR-96), a non-coding RNA implicated in oncogenesis. By modulating miR-96 biogenesis, Targaprimir-96 offers a novel therapeutic strategy for cancers where the miR-96/FOXO1 axis is dysregulated.

Core Mechanism of Action

Targaprimir-96 functions by binding with high affinity to the pri-miR-96 hairpin precursor. This interaction selectively inhibits the processing of pri-miR-96 into mature miR-96.[1] Mature miR-96 is known to contribute to cancer development by silencing the translation of FOXO1 mRNA.[2][3][4][5] FOXO1 is a critical tumor suppressor that regulates genes involved in apoptosis and cell cycle control.[3][4] Therefore, by inhibiting miR-96 production, Targaprimir-96 effectively lifts the translational repression of FOXO1, leading to an increase in FOXO1 protein levels and subsequent induction of apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the quantitative effect of Targaprimir-96 TFA on FOXO1 protein expression in the triple-negative breast cancer (TNBC) cell line MDA-MB-231.

| Compound | Cell Line | Concentration | Change in FOXO1 Protein Expression | Reference |

| This compound | MDA-MB-231 | 50 nM | Approximately twofold increase |

Signaling Pathway

The signaling pathway from Targaprimir-96 to the upregulation of FOXO1 is a linear and specific mechanism. The following diagram illustrates this pathway.

Caption: Targaprimir-96 inhibits pri-miR-96, upregulating FOXO1.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the available literature and are intended to serve as a comprehensive guide for reproducing the cited findings.

Cell Culture and Treatment

-

Cell Line: MDA-MB-231 (triple-negative breast cancer)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experimental assays, cells are seeded in appropriate well plates and allowed to adhere overnight. This compound, dissolved in a suitable vehicle (e.g., DMSO), is then added to the culture medium at the desired final concentration (e.g., 50 nM). A vehicle-only control should be run in parallel. Cells are incubated with the compound for the specified duration (e.g., 48 hours) before harvesting for analysis.

Western Blotting for FOXO1 Expression

This protocol outlines the procedure for detecting and quantifying FOXO1 protein levels.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for FOXO1 (e.g., rabbit anti-FOXO1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the FOXO1 signal to a loading control protein (e.g., β-actin or GAPDH).

-

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on FOXO1 expression.

Caption: Workflow for analyzing Targaprimir-96's effect on FOXO1.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fragment-based approaches to identify RNA binders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. FOXO1 controls protein synthesis and transcript abundance of mutant polyglutamine proteins, preventing protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Targaprimir-96 TFA: A Technical Guide to a Potent Chemical Probe for MicroRNA-96 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Targaprimir-96 TFA, a first-in-class small molecule designed to function as a chemical probe for microRNA-96 (miR-96). MicroRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally and are implicated in a wide array of human diseases, including cancer.[1][2] MiR-96, in particular, often functions as an oncogene by suppressing tumor suppressor genes, making it a compelling target for therapeutic intervention and functional studies.[3][4] this compound offers a powerful tool for dissecting the complex biology of miR-96, validating it as a drug target, and exploring the therapeutic potential of inhibiting its function.

Mechanism of Action: Inhibiting miRNA Biogenesis

This compound functions by directly interfering with the maturation process of miR-96. Unlike traditional approaches that target mature miRNAs, Targaprimir-96 binds with high affinity to the primary transcript of miR-96 (pri-miR-96).[5][6] The biogenesis of a mature miRNA is a multi-step process initiated in the nucleus, where the pri-miRNA is transcribed and then processed by the Drosha enzyme complex into a shorter, hairpin-shaped precursor (pre-miRNA).[2]

Targaprimir-96 was rationally designed to recognize and bind to two specific structural motifs within the pri-miR-96 hairpin: the Drosha processing site and an adjacent 1x1 nucleotide internal loop.[7][8] This binding physically obstructs the Drosha enzyme, preventing the cleavage of pri-miR-96.[9] The consequence is a significant reduction in the downstream production of both pre-miR-96 and, ultimately, the functional mature miR-96.[5][6] This targeted inhibition leads to an accumulation of the unprocessed pri-miR-96 transcript and a dose-dependent decrease in mature miR-96 levels within the cell.[6]

References

- 1. Small molecule chemical probes of microRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. MIR96 microRNA 96 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. MicroRNA-96: A therapeutic and diagnostic tumor marker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design of a small molecule against an oncogenic noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting MicroRNAs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Chemical Probes of MicroRNA Function - PMC [pmc.ncbi.nlm.nih.gov]

The Inforna Computational Approach to Designing Targaprimir-96: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational design, mechanism of action, and preclinical evaluation of Targaprimir-96, a first-in-class small molecule inhibitor of microRNA-96 (miR-96) processing. Developed through the innovative Inforna computational platform, Targaprimir-96 represents a significant advancement in the rational design of therapeutics targeting oncogenic non-coding RNAs.

Introduction: Targeting Oncogenic microRNAs

MicroRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in regulating gene expression. Dysregulation of miRNA function is a hallmark of many cancers, making them attractive therapeutic targets. Oncogenic miRNAs, such as miR-96, promote cancer progression by suppressing tumor suppressor genes. Targaprimir-96 was designed to selectively inhibit the biogenesis of miR-96, thereby restoring the expression of its downstream target, the tumor suppressor protein FOXO1, and inducing apoptosis in cancer cells.[1][2]

The Inforna Computational Design Approach

Targaprimir-96 was designed using Inforna, a computational method that leverages the three-dimensional structural information of RNA motifs to identify small molecules that can bind to them with high affinity and specificity.[1][3] The Inforna platform screens a database of known RNA motif-small molecule interactions to identify potential binding partners for a target RNA sequence.[3]

The design of Targaprimir-96 involved a multi-step process:

-

Target Identification: The primary microRNA-96 (pri-miR-96) was identified as the therapeutic target due to its role in promoting cancer by inhibiting the translation of FOXO1 mRNA.[3]

-

RNA Motif Analysis: The secondary structure of the pri-miR-96 hairpin precursor was analyzed to identify potential small molecule binding sites, particularly near the Drosha processing site.[3]

-

Computational Screening: The Inforna database was mined to identify small molecule modules that could bind to specific motifs within pri-miR-96. This identified a bis-benzimidazole that binds to a 1x1 internal loop adjacent to the Drosha processing site.[3]

-

Lead Optimization through Dimerization: To enhance binding affinity and potency, a dimeric compound was designed by linking two RNA-binding modules. A library of dimeric compounds with varying linker lengths was synthesized and screened.[3][4]

-

Selection of Targaprimir-96: The compound with a two-propylamine spacer, named Targaprimir-96, demonstrated the most potent inhibition of miR-96 processing.[3]

dot

Caption: Computational design workflow for Targaprimir-96 using the Inforna platform.

Mechanism of Action

Targaprimir-96 exerts its anti-cancer effects by directly binding to the pri-miR-96 hairpin precursor and inhibiting its processing by the Drosha enzyme. This leads to a decrease in the levels of mature miR-96.[3][5] With reduced miR-96, the translational repression of its target, FOXO1, is lifted.[3] The subsequent increase in FOXO1 protein levels triggers programmed cell death (apoptosis) in cancer cells.[3][5] Notably, Targaprimir-96 is selective for cancer cells and does not affect healthy breast cells.[1][3]

dot

Caption: Targaprimir-96 mechanism of action leading to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data for Targaprimir-96.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Target | Binding Affinity (Kd) | Cell Line | IC50 |

| pri-miR-96 (RNA3) | 85 nM | MDA-MB-231 | ~50 nM |

| RNA1 | 1.2 µM | N/A | N/A |

| RNA2 | 0.9 µM | N/A | N/A |

| RNA4 | 1.2 µM | N/A | N/A |

| RNA5 | 1.5 µM | N/A | N/A |

| Data sourced from[5][6]. |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Animal Model | Dosage | Treatment Duration | Outcome |

| Triple-Negative Breast Cancer (TNBC) Mouse Model | 10 mg/kg (i.p. every other day) | 21 days | Significant inhibition of tumor growth |

| Data sourced from[1][5]. |

| Dosage | Peak Plasma Concentration Time (FVB/n mice) | Plasma Concentration at 48h |

| 2 mg/kg (i.p.) | ~4 hours | 1.6 µM |

| 7 mg/kg (i.p.) | ~4 hours | 1.9 µM |

| Data sourced from[5][6]. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cultured cells using a commercial kit (e.g., Quick-RNA Miniprep Kit, Zymo Research) following the manufacturer's protocol. Reverse transcription is performed using a miScript II RT Kit (Qiagen). qRT-PCR is then carried out on a real-time PCR system (e.g., 7900HT Fast Real-Time PCR System, Applied Biosystems) using Power SYBR Green PCR Master Mix (Applied Biosystems). The expression levels of miRNAs are normalized to a small nuclear RNA (e.g., U6).[7]

Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)

Chem-CLIP is utilized to confirm the direct engagement of Targaprimir-96 with pri-miR-96 within cells.[3] A biotinylated and cross-linkable version of Targaprimir-96 is synthesized. Cells are treated with this probe, followed by UV irradiation to induce cross-linking. The cells are then lysed, and the biotinylated probe-RNA complexes are isolated using streptavidin-coated beads. After stringent washing steps, the cross-linked RNA is released and identified by qRT-PCR.[3][7]

dot

Caption: Experimental workflow for Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP).

Cell-Based Assays

-

Cell Viability and Apoptosis: Triple-negative breast cancer cell lines (e.g., MDA-MB-231, 4175) are treated with varying concentrations of Targaprimir-96.[3][5] Cell viability can be assessed using assays such as MTT or CellTiter-Glo. Apoptosis is measured by monitoring markers like cleaved caspase-3 or by flow cytometry analysis of Annexin V staining.

-

FOXO1 Protein Expression: Following treatment with Targaprimir-96, cells are lysed, and protein extracts are subjected to Western blotting to determine the levels of FOXO1 protein.[3]

In Vivo Tumor Growth Inhibition Studies

NOD/SCID mice are injected with a luciferase-expressing variant of MDA-MB-231 cells to establish tumors. Once tumors are established, mice are treated with Targaprimir-96 (e.g., 10 mg/kg, intraperitoneally, every other day for 21 days).[3] Tumor growth is monitored by measuring luciferase activity and tumor volume. At the end of the study, tumors are excised and weighed.[3]

Conclusion

Targaprimir-96 stands as a testament to the power of computational approaches in modern drug discovery. The Inforna platform enabled the rational design of a highly potent and selective small molecule inhibitor of an oncogenic miRNA. The preclinical data strongly support the therapeutic potential of Targaprimir-96 in triple-negative breast cancer and provide a blueprint for the development of targeted RNA therapeutics for a range of diseases.[1][4]

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Designing strategies of small-molecule compounds for modulating non-coding RNAs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Design of small molecules targeting RNA structure from sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. xcessbio.com [xcessbio.com]

- 7. A Designed Small Molecule Inhibitor of a Non-Coding RNA Sensitizes HER2 Negative Cancers to Herceptin - PMC [pmc.ncbi.nlm.nih.gov]

Targaprimir-96 TFA: A Paradigm of Selective Targeting of Oncogenic RNA in Cancer Cells

An In-depth Technical Guide on the Preferential Activity of Targaprimir-96 TFA in Malignant Cells

Executive Summary

Targaprimir-96, a rationally designed small molecule, represents a significant advancement in precision oncology. This document elucidates the core mechanism behind the selective cytotoxicity of Targaprimir-96 trifluoroacetate (TFA) towards cancer cells, with a particular focus on triple-negative breast cancer (TNBC), while sparing healthy, non-tumorigenic cells. Targaprimir-96 operates by directly engaging a non-coding RNA, the primary microRNA-96 (pri-miR-96), an oncogenic driver, thereby inhibiting its maturation. This targeted intervention leads to the upregulation of the pro-apoptotic FOXO1 protein and culminates in the programmed cell death of cancer cells. This guide provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.

Introduction

The quest for cancer therapeutics with a wide therapeutic window—efficacious against malignant cells while minimally toxic to healthy tissues—is a central challenge in drug development. Targaprimir-96 emerges from a novel drug discovery paradigm that leverages the specific three-dimensional structures of oncogenic RNAs as therapeutic targets.[1] This small molecule was designed to bind with high affinity and specificity to the hairpin precursor of microRNA-96 (pri-miR-96).[1] Overexpression of miR-96 is implicated in various cancers, where it promotes tumorigenesis by suppressing apoptosis, in part by silencing the translation of the tumor suppressor protein FOXO1.[1]

This technical guide will detail the preclinical data that establishes the selectivity of Targaprimir-96 for cancer cells over healthy cells, providing researchers, scientists, and drug development professionals with a thorough understanding of its mechanism and the experimental basis for its targeted activity.

Quantitative Analysis of Selectivity and Potency

The selective action of Targaprimir-96 is substantiated by quantitative in vitro and in vivo data. The compound demonstrates potent inhibition of miR-96 biogenesis in cancer cells at nanomolar concentrations, a concentration at which it has no significant effect on non-tumorigenic cells.

Table 1: In Vitro Potency and Selectivity of Targaprimir-96

| Parameter | Cell Line | Cell Type | Value | Citation |

| IC50 (mature miR-96 reduction) | MDA-MB-231 | Triple-Negative Breast Cancer | ~50 nM | [2] |

| Apoptosis Induction (at 50 nM) | MDA-MB-231 | Triple-Negative Breast Cancer | Significant increase in Annexin V staining | [1] |

| Apoptosis Induction (at 50 nM) | MCF-10A | Non-tumorigenic Mammary Epithelial | No significant effect | [1][3] |

| FOXO1 Protein Expression (at 50 nM) | MDA-MB-231 | Triple-Negative Breast Cancer | Approximately twofold increase | [1] |

Table 2: Binding Affinity and RNA Selectivity of Targaprimir-96

| RNA Target | Description | Kd (Binding Affinity) | Citation |

| RNA3 | Contains both the Drosha site and the adjacent 1x1 nt GG internal loop of pri-miR-96 | 85 nM | [2] |

| RNA1 | Related RNA structure | 1.2 µM | [2] |

| RNA2 | Related RNA structure | 0.9 µM | [2] |

| RNA4 | Related RNA structure | 1.2 µM | [2] |

| RNA5 | Related RNA structure | 1.5 µM | [2] |

Note on TFA Salt: The trifluoroacetic acid (TFA) salt form of Targaprimir-96 is a consequence of its synthesis and purification, commonly involving TFA as an ion-pairing agent in reverse-phase chromatography. While essential for the compound's purity and handling, the TFA counterion is not considered to be a contributor to the specific biological mechanism of action described herein.

Mechanism of Action: Selective Inhibition of pri-miR-96 Biogenesis

Targaprimir-96 exerts its selective anti-cancer activity by intercepting the microRNA maturation pathway at a critical juncture.

-

Direct Binding to pri-miR-96: Targaprimir-96 was designed to recognize and bind to a specific structural motif within the pri-miR-96 hairpin precursor.[1] This binding event physically obstructs the processing of pri-miR-96 by the Drosha enzyme complex.

-

Inhibition of miR-96 Maturation: By preventing Drosha-mediated cleavage, Targaprimir-96 leads to a decrease in the levels of both precursor-miR-96 (pre-miR-96) and mature miR-96 within the cancer cell.[2]

-

Upregulation of FOXO1: Mature miR-96 normally represses the translation of FOXO1 mRNA. The reduction in mature miR-96 levels alleviates this repression, resulting in an increased expression of the FOXO1 protein.[1]

-

Induction of Apoptosis: FOXO1 is a key transcription factor that promotes the expression of pro-apoptotic genes. The restoration of FOXO1 levels in cancer cells triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4] This effect is specific to cancer cells, as non-tumorigenic mammary epithelial cells are not affected.[1]

Experimental Protocols

The following sections outline the methodologies employed in the key experiments that established the selectivity and mechanism of action of Targaprimir-96.

Cell Culture

-

Triple-Negative Breast Cancer Cells (MDA-MB-231): These cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Non-tumorigenic Mammary Epithelial Cells (MCF-10A): These cells were cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

-

All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Quantification of miRNA Levels (qRT-PCR)

To determine the levels of pri-miR-96, pre-miR-96, and mature miR-96, quantitative reverse transcription polymerase chain reaction (qRT-PCR) was performed.

-

RNA Isolation: Total RNA was extracted from cultured cells using TRIzol reagent according to the manufacturer's protocol.

-

Reverse Transcription:

-

For mature miR-96, a TaqMan MicroRNA Reverse Transcription Kit with a specific stem-loop RT primer for miR-96 was used to generate cDNA.

-

For pri-miR-96 and pre-miR-96, a standard reverse transcription kit with random primers or gene-specific primers was used.

-

-

Real-Time PCR: The cDNA was amplified using TaqMan probes and primers specific for each miRNA species on a real-time PCR system. The relative expression levels were normalized to a small nuclear RNA endogenous control (e.g., U6 snRNA).

Western Blotting for FOXO1 Protein Expression

-

Cell Lysis: Cells treated with Targaprimir-96 or vehicle control were washed with PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for FOXO1. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

-

Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V Staining)

The induction of apoptosis was assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.

-

Cell Treatment: MDA-MB-231 and MCF-10A cells were treated with 50 nM Targaprimir-96 or vehicle for a specified period (e.g., 48 hours).

-

Staining: Cells were harvested, washed, and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI were added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells were analyzed on a flow cytometer. Annexin V positive, PI negative cells were quantified as early apoptotic cells.

Target Engagement Verification (Chem-CLIP)

Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP) was used to confirm the direct binding of Targaprimir-96 to pri-miR-96 in cells.

-

Probe Synthesis: A derivative of Targaprimir-96 was synthesized containing a biotin tag for purification and a chlorambucil (CA) cross-linking module.

-

Cell Treatment and Cross-Linking: Cancer cells were treated with the Targaprimir-96-CA-Biotin probe, allowing it to enter the cells and bind to its RNA target. The cross-linking reaction was then initiated.

-

Cell Lysis and Pull-Down: The cells were lysed, and the biotinylated probe-RNA complexes were isolated from the total cell lysate using streptavidin-coated magnetic beads.

-

RNA Analysis: The RNA cross-linked to the probe was eluted from the beads and analyzed by qRT-PCR to confirm the enrichment of pri-miR-96.

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of Targaprimir-96 was evaluated in a mouse xenograft model of TNBC.

-

Tumor Implantation: NOD/SCID mice were subcutaneously injected with MDA-MB-231 cells engineered to express luciferase (MDA-MB-231-luc).

-

Treatment: Once tumors were established, mice were treated with Targaprimir-96 (e.g., 10 mg/kg, intraperitoneally) every other day for a defined period (e.g., 21 days). A control group received a vehicle solution.

-

Tumor Monitoring: Tumor growth was monitored by measuring tumor volume with calipers and by bioluminescence imaging of the luciferase signal.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and analyzed for miR-96 and FOXO1 levels.

Conclusion

This compound exemplifies a successful structure-based design of a small molecule that selectively targets an oncogenic non-coding RNA. The data robustly supports its ability to preferentially induce apoptosis in cancer cells, including triple-negative breast cancer models, while leaving non-tumorigenic cells unharmed.[1][5] This selectivity is rooted in its specific molecular recognition of pri-miR-96, leading to a cascade of events that restore a key tumor-suppressive pathway. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of RNA-targeted therapeutics, a promising frontier in precision medicine.

References

The Impact of Targaprimir-96 on the miR-96 Pathway: A Technical Guide to its Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targaprimir-96 is a novel small molecule inhibitor that selectively targets the processing of primary microRNA-96 (pri-miR-96).[1][2] By binding to pri-miR-96, Targaprimir-96 inhibits its maturation into functional miR-96, a microRNA implicated in oncogenesis, particularly in breast cancer.[1][3] This targeted inhibition leads to the de-repression of miR-96's downstream target genes, ultimately triggering apoptosis in cancer cells while leaving healthy cells largely unaffected.[3][4] This technical guide provides an in-depth overview of the downstream effects of Targaprimir-96 on the miR-96 pathway, with a focus on validated protein targets, experimental validation protocols, and the underlying signaling cascades.

Mechanism of Action

Targaprimir-96 was designed to bind with high affinity and specificity to the Drosha processing site of pri-miR-96. This binding event physically obstructs the processing of pri-miR-96 by the Microprocessor complex, leading to a decrease in the levels of mature miR-96. Consequently, the translational repression of miR-96's target messenger RNAs (mRNAs) is lifted, resulting in an increased expression of the corresponding proteins. The most well-documented downstream effector of this pathway is the Forkhead Box O1 (FOXO1) transcription factor, a known tumor suppressor.[1][3]

Downstream Targets of the miR-96 Pathway Affected by Targaprimir-96

The primary and most extensively validated downstream target of the miR-96 pathway that is directly affected by Targaprimir-96 is FOXO1.[1][2] While miR-96 is known to have other targets in breast cancer, including PTPN9, AK3, RECK, and Smad7, the direct impact of Targaprimir-96 on these specific targets has not been experimentally demonstrated to date. The high specificity of Targaprimir-96 for miR-96 suggests that its therapeutic effects are likely mediated through a select number of key downstream effectors.

Quantitative Data on Downstream Target Modulation

The following table summarizes the quantitative data on the upregulation of FOXO1 protein expression following treatment with Targaprimir-96.

| Cell Line | Treatment | Target Protein | Fold Change in Protein Expression | Reference |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 50 nM Targaprimir-96 | FOXO1 | Approximately twofold | [1] |

| 4175 (Metastatic Breast Cancer cell line) | 50 nM Targaprimir-96 | FOXO1 | Increased levels (specific fold change not stated) | [2] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the experimental procedures used to validate the downstream targets of Targaprimir-96, the following diagrams have been generated using the DOT language.

Caption: Targaprimir-96 Signaling Pathway.

Caption: Experimental Workflow for Target Validation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the validation of Targaprimir-96's downstream effects.

Quantitative Real-Time PCR (qPCR) for Mature miR-96

This protocol is for the quantification of mature miR-96 levels in cancer cells following Targaprimir-96 treatment.

Materials:

-

Trizol reagent

-

Reverse transcriptase kit

-

SYBR Green or TaqMan-based qPCR master mix

-

miR-96 specific stem-loop RT primer

-

Forward and reverse primers for mature miR-96

-

Endogenous control primers (e.g., U6 snRNA)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Culture breast cancer cells (e.g., MDA-MB-231) to 70-80% confluency.

-

Treat cells with the desired concentration of Targaprimir-96 (e.g., 50 nM) or vehicle control for the specified duration (e.g., 48 hours).

-

Lyse cells and extract total RNA using Trizol reagent according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription (RT):

-

Perform reverse transcription using a specific stem-loop RT primer for mature miR-96 to generate cDNA.

-

Set up the RT reaction according to the manufacturer's instructions, typically including 10-100 ng of total RNA.

-

Include a no-template control to check for contamination.

-

-

qPCR Amplification:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for mature miR-96, and SYBR Green or TaqMan master mix.

-

Use primers for an endogenous control (e.g., U6 snRNA) in separate reactions for normalization.

-

Perform qPCR using a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.

-

Generate a melt curve at the end of the run to verify the specificity of the amplified product (for SYBR Green assays).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for miR-96 and the endogenous control in both treated and control samples.

-

Calculate the relative expression of mature miR-96 using the ΔΔCt method.

-

Western Blot Analysis for FOXO1 Protein

This protocol details the detection and quantification of FOXO1 protein levels.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FOXO1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Following treatment with Targaprimir-96, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against FOXO1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the FOXO1 signal to the loading control.

-

Luciferase Reporter Assay for miR-96 Target Validation

This assay confirms the direct interaction between miR-96 and the 3' UTR of its target mRNA (e.g., FOXO1).

Materials:

-

Luciferase reporter vector containing the 3' UTR of the target gene (e.g., pMIR-REPORT with FOXO1 3' UTR)

-

Mutant version of the reporter vector with a mutated miR-96 binding site

-

miR-96 mimic or inhibitor

-

Control miRNA

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with the luciferase reporter vector (wild-type or mutant), a Renilla luciferase control vector, and either the miR-96 mimic/inhibitor or a control miRNA using a suitable transfection reagent.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and the miR-96 mimic (or an increase with the inhibitor) compared to the control miRNA indicates a direct interaction. The mutant 3' UTR should show no significant change.

-

Annexin V Staining for Apoptosis Detection

This flow cytometry-based assay quantifies the extent of apoptosis induced by Targaprimir-96.

Materials:

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) or 7-AAD

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with Targaprimir-96 or vehicle control.

-

Harvest the cells, including any floating cells in the medium.

-

-

Staining:

-

Wash the cells with cold PBS and resuspend them in Binding Buffer.

-

Add Annexin V-FITC and a viability dye like PI or 7-AAD to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Annexin V-positive, PI/7-AAD-negative cells are in early apoptosis.

-

Annexin V-positive, PI/7-AAD-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by Targaprimir-96 compared to the control.

-

Conclusion

Targaprimir-96 represents a promising therapeutic agent that functions by specifically inhibiting the biogenesis of oncogenic miR-96. This leads to the de-repression of its downstream target, the tumor suppressor FOXO1, and subsequent induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the downstream effects of Targaprimir-96 and other similar miRNA-targeting small molecules. Further research into other potential downstream targets of the Targaprimir-96-mediated miR-96 pathway will provide a more comprehensive understanding of its therapeutic potential.

References

Targaprimir-96 TFA: A Technical Guide to a Novel Inhibitor of Oncogenic microRNA-96 Processing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targaprimir-96 TFA is a potent and selective small molecule inhibitor of microRNA-96 (miR-96) processing. It operates by binding with low nanomolar affinity to the primary transcript of miR-96 (pri-miR-96), disrupting its maturation into the oncogenic mature miRNA. This targeted intervention leads to the de-repression of the pro-apoptotic transcription factor FOXO1, ultimately triggering apoptosis in cancer cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Targaprimir-96 is a dimeric compound constructed on a peptoid backbone, which displays two distinct RNA-binding modules. This design allows for high-affinity and selective recognition of the target pri-miR-96. The "TFA" designation indicates that the compound is supplied as a trifluoroacetic acid (TFA) salt, which is common for synthetic peptides and peptidomimetics to ensure stability and solubility.

Chemical Structure of Targaprimir-96:

While the precise 2D structure is complex and often presented in specialized chemical software, the fundamental design consists of two RNA-binding modules connected by a peptoid linker containing two propylamine spacing modules.[1] This specific spacing is optimal for simultaneously targeting two sites on pri-miR-96.[1]

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C79H103F3N18O9 | AbMole BioScience Certificate of Analysis[2] |

| Molecular Weight | 1505.77 g/mol | AbMole BioScience Certificate of Analysis[2] |

| Form | TFA salt | MedChemExpress |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | AbMole BioScience Certificate of Analysis[2] |

| Solubility | Information on specific solubility is limited, but as a TFA salt, it is generally soluble in aqueous solutions and polar organic solvents. | General knowledge of TFA salts |

Mechanism of Action

This compound exerts its biological effect by intercepting the biogenesis of mature miR-96 at the initial processing step within the nucleus.

Signaling Pathway of this compound:

Caption: Mechanism of action of this compound.

The process begins with this compound binding to pri-miR-96. This binding event sterically hinders the processing of pri-miR-96 by the Drosha/DGCR8 microprocessor complex.[3][4][5][6] As a result, the levels of pre-miR-96 and, subsequently, mature miR-96 are reduced.[7][8] Mature miR-96 normally represses the translation of FOXO1 mRNA.[1] By decreasing the levels of mature miR-96, this compound leads to an increase in FOXO1 protein expression.[7][8] Elevated FOXO1, a known tumor suppressor, then triggers the apoptotic cascade in cancer cells.[7][8]

Biological Activity and Efficacy

In Vitro Activity

This compound has demonstrated potent and selective activity in various in vitro assays.

Summary of In Vitro Data:

| Parameter | Cell Line | Value | Description | Source |

| IC50 | MDA-MB-231 | ~50 nM | Concentration for 50% inhibition of mature miR-96 levels. | MedChemExpress[7][8] |

| Binding Affinity (Kd) | pri-miR-96 (RNA3) | 85 nM | Dissociation constant for binding to the target pri-miR-96 containing the Drosha site and adjacent internal loop. | MedChemExpress[7][8] |

| Binding Affinity (Kd) | Other RNA constructs (RNA1, RNA2, RNA4, RNA5) | 0.9 - 1.5 µM | Dissociation constants for binding to related but non-target RNA sequences, demonstrating selectivity. | MedChemExpress[7][8] |

| Cellular Effect | 4175 (Breast Cancer) | 50 nM (48h) | Increases FOXO1 levels and induces apoptosis. | MedChemExpress[7][8] |

In Vivo Activity

Preclinical studies in a mouse model of triple-negative breast cancer (TNBC) have shown the in vivo efficacy of Targaprimir-96.

Summary of In Vivo Data:

| Parameter | Animal Model | Dosage | Key Findings | Source |

| Tumor Growth Inhibition | Mouse model of TNBC | 10 mg/kg; i.p.; every other day for 21 days | Significantly inhibits tumor growth. | AbMole BioScience[9] |

| Pharmacokinetics | FVB/n mice | 2 or 7 mg/kg; i.p. | Plasma concentration peaks at ~4 hours. At 48 hours post-injection, plasma concentrations (1.6 µM for 2 mg/kg and 1.9 µM for 7 mg/kg) remain well above the apoptotic-inducing concentration of 50 nM. | MedChemExpress |

Experimental Protocols

In Vitro pri-miRNA Processing Assay

This assay is used to determine the effect of this compound on the processing of pri-miR-96 by the Drosha/DGCR8 complex.

Experimental Workflow for In Vitro pri-miRNA Processing Assay:

Caption: Workflow for in vitro pri-miRNA processing assay.

Methodology:

-

Preparation of Radiolabeled pri-miR-96: The DNA sequence encoding pri-miR-96 is cloned downstream of a T7 promoter. Radiolabeled pri-miR-96 is then generated through in vitro transcription using T7 RNA polymerase in the presence of [α-32P]-CTP. The resulting RNA is purified.[7]

-

Preparation of Nuclear Extract: Nuclear extracts are prepared from a suitable cell line (e.g., HeLa or HEK293T) to serve as a source of the Drosha/DGCR8 microprocessor complex.[7]

-

Processing Reaction: The radiolabeled pri-miR-96 is incubated with the nuclear extract in a reaction buffer at 37°C. Various concentrations of this compound (or vehicle control) are added to the reactions.

-

RNA Extraction and Analysis: Following incubation, the RNA is extracted using phenol/chloroform and precipitated. The RNA products are then resolved on a denaturing polyacrylamide gel.

-

Data Analysis: The gel is exposed to a phosphor screen, and the resulting bands corresponding to unprocessed pri-miR-96 and the processed pre-miR-96 are visualized and quantified by autoradiography. A decrease in the pre-miR-96 band in the presence of this compound indicates inhibition of processing.

Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)

Chem-CLIP is utilized to confirm the direct binding of Targaprimir-96 to pri-miR-96 within a cellular context.

Experimental Workflow for Chem-CLIP:

Caption: Workflow for Chem-CLIP experiment.

Methodology:

-

Synthesis of Chem-CLIP Probe: A derivative of Targaprimir-96 is synthesized that includes a chlorambucil (CA) cross-linking moiety and a biotin tag for purification (Targaprimir-96-CA-Biotin).

-

Cell Treatment: Cancer cells (e.g., MDA-MB-231) are treated with the Targaprimir-96-CA-Biotin probe.

-

Cross-linking and Lysis: The probe binds to its RNA target (pri-miR-96) in the cells. The proximity of the chlorambucil group to the RNA results in covalent cross-linking. The cells are then lysed, and total RNA is extracted.[8][10]

-

Biotin-Streptavidin Pull-down: The biotinylated RNA-probe complexes are isolated from the total RNA using streptavidin-coated magnetic beads.[8][10]

-

RNA Isolation and Quantification: The cross-linked RNA is eluted from the beads. The amount of pri-miR-96 that was pulled down is then quantified using reverse transcription followed by quantitative PCR (qRT-PCR) with primers specific for pri-miR-96. An enrichment of pri-miR-96 in the pull-down sample compared to controls confirms direct binding.

Conclusion

This compound represents a promising, rationally designed small molecule that selectively targets an oncogenic non-coding RNA. Its ability to inhibit miR-96 processing, leading to the upregulation of the tumor suppressor FOXO1 and subsequent apoptosis in cancer cells, has been demonstrated in both in vitro and in vivo models. The detailed methodologies provided herein should serve as a valuable resource for researchers in the fields of oncology, RNA biology, and drug development who are interested in further investigating and advancing this novel therapeutic strategy.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. abmole.com [abmole.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Primary MicroRNA Processing Assay Reconstituted Using Recombinant Drosha and DGCR8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput protocol for studying pri-miRNA processing using randomized sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro primary and precursor miRNA processing assays [bio-protocol.org]

- 8. A cross-linking approach to map small molecule-RNA binding sites in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abmole.com [abmole.com]

- 10. researchgate.net [researchgate.net]

The Trifluoroacetate Counterion in Targaprimir-96 Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targaprimir-96, a novel dimeric peptoid-based inhibitor of microRNA-96 (miR-96) processing, has shown significant promise in preclinical models of triple-negative breast cancer. As with many synthetic peptide-like molecules, the final formulated product of Targaprimir-96 is often a salt, with trifluoroacetate (TFA) being a common counterion due to its use in solid-phase synthesis and purification. This technical guide provides an in-depth analysis of the significance of the TFA salt in the Targaprimir-96 formulation. It covers the origin of the TFA counterion, its potential impact on the physicochemical and biological properties of the drug substance, and the analytical methodologies for its characterization. This document aims to equip researchers and drug development professionals with the necessary knowledge to understand and control the role of the TFA salt in the formulation of Targaprimir-96 and similar complex synthetic molecules.

Introduction to Targaprimir-96

Targaprimir-96 is a rationally designed small molecule that selectively targets the primary microRNA-96 (pri-miR-96). By binding to specific structural motifs on pri-miR-96, Targaprimir-96 inhibits its processing by the Drosha endonuclease, leading to a decrease in mature miR-96 levels. The downstream effect of this inhibition is the upregulation of the pro-apoptotic transcription factor FOXO1, a direct target of miR-96, ultimately triggering apoptosis in cancer cells. Structurally, Targaprimir-96 is a dimeric molecule composed of two RNA-binding modules linked by a flexible peptoid backbone. This unique architecture allows for high-affinity and selective binding to its RNA target.

The Origin of the TFA Salt in Targaprimir-96 Formulation

The presence of trifluoroacetic acid (TFA) as a counterion in the final Targaprimir-96 product is a direct consequence of its synthesis and purification process. Like peptides, peptoids such as the backbone of Targaprimir-96 are typically synthesized using solid-phase synthesis (SPS).

Key Steps Involving TFA:

-

Cleavage from Solid Support: In the final step of SPS, the synthesized molecule is cleaved from the solid resin support. A strong acid is required for this step, and TFA is the most commonly used reagent due to its effectiveness and volatility.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification: Following cleavage, the crude product is purified using RP-HPLC. TFA is frequently added to the mobile phase as an ion-pairing agent. It forms a salt with the positively charged groups on the molecule, neutralizing their charge and improving the chromatographic separation, leading to a higher purity of the final product.

During the final lyophilization (freeze-drying) step, while much of the free TFA is removed, the TFA molecules that have formed ionic bonds with the basic functional groups of Targaprimir-96 remain, resulting in the formation of a stable TFA salt.

Physicochemical Significance of the TFA Counterion

The presence of the TFA counterion can significantly influence the physicochemical properties of Targaprimir-96. These properties are critical for its formulation, stability, and bioavailability.

Table 1: Potential Impact of TFA Counterion on Physicochemical Properties of Targaprimir-96

| Property | Impact of TFA Counterion | Rationale |

| Solubility | Can increase solubility in aqueous and organic solvents. | The TFA salt form can disrupt the intermolecular interactions of the parent molecule, leading to improved solvation. |

| Stability | May enhance stability by preventing degradation of the active pharmaceutical ingredient (API). | Salt formation can stabilize the molecular structure and protect it from chemical degradation pathways such as hydrolysis or oxidation. |

| Hygroscopicity | May increase the tendency of the solid form to absorb moisture from the air. | The ionic nature of the salt can attract water molecules. |

| Solid-State Properties | Can influence crystallinity, polymorphism, and melting point. | The nature of the counterion plays a crucial role in the crystal lattice packing of the solid drug substance. |

Biological Significance of the TFA Counterion

The TFA counterion is not always biologically inert and its presence can have implications for the in vitro and in vivo performance of Targaprimir-96.

-

In Vitro Assays: Residual TFA in a sample can alter the pH of the assay medium, which can, in turn, affect cell viability and enzyme activity, potentially leading to misleading results. It is crucial to quantify and, if necessary, remove or exchange the TFA counterion for biological experiments.

-

In Vivo Studies: While generally considered safe at low concentrations, high levels of TFA can have toxic effects. Regulatory agencies often require thorough characterization and control of residual TFA in pharmaceutical products. For preclinical and clinical development, it is common practice to exchange the TFA salt for a more biologically compatible counterion, such as acetate or hydrochloride.

Table 2: Comparison of Common Counterions in Drug Development

| Counterion | Typical Origin | Advantages | Disadvantages |

| Trifluoroacetate (TFA) | Synthesis & Purification | Excellent for purification, often results in a stable solid. | Potential for biological interference and toxicity at high concentrations. |

| Acetate | Counterion Exchange | Generally considered biologically benign. | May be less effective for purification compared to TFA. |

| Hydrochloride | Counterion Exchange | Often improves solubility and stability. | Can be hygroscopic and may require special handling. |

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a Peptoid Backbone (Illustrative)

This protocol provides a general workflow for the synthesis of a peptoid backbone, which is a core component of Targaprimir-96.

Caption: General workflow for solid-phase synthesis of a peptoid, cleavage, and purification, resulting in a TFA salt.

Protocol for Determination of Residual TFA by Ion Chromatography (IC)

Ion chromatography is a sensitive and accurate method for quantifying residual TFA in a drug substance.

Instrumentation:

-

Ion Chromatograph with a conductivity detector

-

Anion-exchange column (e.g., Dionex IonPac™ AS11-HC)

-

Suppressor (e.g., ASRS™ 300)

Reagents:

-

Deionized water (18.2 MΩ·cm)

-

Sodium hydroxide (NaOH) eluent concentrate

-

TFA standard solution

Procedure:

-

Standard Preparation: Prepare a series of TFA standard solutions of known concentrations in deionized water.

-

Sample Preparation: Accurately weigh a known amount of the Targaprimir-96 TFA salt and dissolve it in a known volume of deionized water to obtain a stock solution. Further dilute the stock solution to fall within the concentration range of the prepared standards.

-

Chromatographic Conditions:

-

Eluent: Gradient of NaOH in deionized water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 25 µL.

-

Detector: Suppressed conductivity.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the TFA concentration from the calibration curve.

-

Calculation: Calculate the weight percentage of TFA in the original sample.

Signaling Pathway of Targaprimir-96

Targaprimir-96 exerts its anticancer effect by modulating the miR-96 signaling pathway. The following diagram illustrates the mechanism of action.

Caption: Mechanism of action of Targaprimir-96 in inhibiting miR-96 processing and inducing apoptosis.

Conclusion and Future Perspectives

The trifluoroacetate salt is an inherent component of the Targaprimir-96 drug substance resulting from its chemical synthesis and purification. While TFA is advantageous for achieving high purity, its potential impact on the physicochemical and biological properties of the final product necessitates careful characterization and control. For advanced preclinical and clinical development, a thorough evaluation of different salt forms of Targaprimir-96 is recommended to optimize its formulation for safety, stability, and efficacy. The analytical methods and mechanistic understanding presented in this guide provide a framework for the rational development of Targaprimir-96 and other innovative peptoid-based therapeutics. Further studies should focus on generating comparative data on the solubility, stability, and in vivo performance of Targaprimir-96 in its TFA salt form versus other pharmaceutically acceptable salt forms.

Methodological & Application

Application Notes and Protocols for Targaprimir-96 TFA in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targaprimir-96 is a potent and selective small molecule inhibitor of microRNA-96 (miR-96) processing.[1][2] It functions by binding with low nanomolar affinity to primary miR-96 (pri-miR-96), thereby modulating its production in cancer cells and inducing apoptosis.[1][2][3] Notably, Targaprimir-96 has demonstrated efficacy in triple-negative breast cancer (TNBC) models by upregulating the expression of Forkhead Box O1 (FOXO1), a downstream target of miR-96, which in turn triggers programmed cell death.[3][4] This compound shows high selectivity for cancer cells, with minimal effect on healthy breast cells.[1][2][3] These application notes provide detailed protocols for the use of Targaprimir-96 TFA in in vitro cell culture experiments to assess its biological activity.

Mechanism of Action

Targaprimir-96 binds to specific structural motifs within the pri-miR-96 transcript. This binding event obstructs the processing of pri-miR-96 by the Drosha microprocessor complex, leading to an accumulation of pri-miR-96 and a subsequent reduction in the levels of pre-miR-96 and mature miR-96.[1] The decrease in mature miR-96 relieves its translational repression of FOXO1 mRNA.[3] The resulting increase in FOXO1 protein expression promotes apoptosis in cancer cells.

Caption: Mechanism of action of Targaprimir-96.

Data Presentation

Quantitative Analysis of Targaprimir-96 Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (mature miR-96 reduction) | MDA-MB-231 | ~50 nM | [1][2] |

| Kd (binding to pri-miR-96, RNA3) | In vitro | 85 nM | [1][2] |

| Kd (binding to RNA1) | In vitro | 1.2 µM | [1][2] |

| Kd (binding to RNA2) | In vitro | 0.9 µM | [1][2] |

| Kd (binding to RNA4) | In vitro | 1.2 µM | [1][2] |

| Kd (binding to RNA5) | In vitro | 1.5 µM | [1][2] |

| Effective Concentration (FOXO1 increase & apoptosis) | 4175 breast cancer cell line | 50 nM | [1][2] |

| Treatment Duration | 4175 breast cancer cell line | 48 hours | [1][2] |

Experimental Protocols

General Experimental Workflow

Caption: General workflow for in vitro experiments.

Protocol 1: Cell Viability Assay (IC50 Determination)

This protocol outlines the use of a colorimetric assay, such as MTT or CCK-8, to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Viability Assessment:

-

For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution and incubate overnight.

-

For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for FOXO1 Expression

This protocol describes the detection of changes in FOXO1 protein levels following treatment with this compound.

Materials:

-

Breast cancer cell line (e.g., 4175 or MDA-MB-231)

-

6-well cell culture plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against FOXO1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with 50 nM this compound or vehicle control for 48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-FOXO1 antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the FOXO1 signal to the loading control. Compare the FOXO1 levels in this compound-treated cells to the vehicle-treated control. An approximately two-fold increase in FOXO1 expression is expected.[3]

Protocol 3: RNA Extraction and RT-qPCR for miR-96 Levels

This protocol allows for the quantification of pri-miR-96 and mature miR-96 levels.

Materials:

-

Breast cancer cell line (e.g., MDA-MB-231)

-

This compound

-

RNA extraction kit (e.g., TRIzol or a column-based kit)

-

miRNA-specific reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for pri-miR-96, mature miR-96, and a reference gene (e.g., U6 snRNA)

-

Real-time PCR system

Procedure:

-

Cell Culture and Treatment: Treat cells with 50 nM this compound or vehicle control for 48 hours as described previously.

-

RNA Extraction: Harvest the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Reverse Transcription: Perform reverse transcription using a miRNA-specific kit to generate cDNA from the total RNA.

-

qPCR: Set up the qPCR reaction using the appropriate master mix, primers, and cDNA.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of pri-miR-96 and mature miR-96, normalized to the reference gene. Expect to see an increase in pri-miR-96 and a decrease in mature miR-96 levels.[1]

Protocol 4: Apoptosis Assay by Annexin V Staining